molecular formula C14H19ClN2 B15343371 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride CAS No. 19137-74-7

3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride

Cat. No.: B15343371
CAS No.: 19137-74-7
M. Wt: 250.77 g/mol
InChI Key: XXMNRAZBBDMFIH-UHFFFAOYSA-N
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Description

3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific structural features, including the presence of a pyrrolidinyl group and an ethyl substituent. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

19137-74-7

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

3-(5-ethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-16H,2,7-8H2,1H3;1H

InChI Key

XXMNRAZBBDMFIH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC([NH2+]1)C2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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